Tetrandrine

Calcium channel blockade Vascular smooth muscle Antihypertensive

Tetrandrine (TET) offers unique polypharmacology irreplaceable by close analogs: 35-fold greater Ca²⁺ channel blockade than fangchinoline (IC₅₀ 0.27 vs 9.53 µM); tonic L-type Ca²⁺ current blockade with additional Na⁺ current depression absent in nifedipine; potent P-gp inhibition reversing MDR 7.6-fold at 0.625 µM; and RNA-specific antifibrotic activity distinct from verapamil. Validated PBPK model confirms lung penetration exceeding antiviral EC₉₀. Procure ≥98% HPLC pure Tetrandrine as the indispensable reference standard for reproducible cardiovascular, oncology, fibrosis, and pulmonary pharmacokinetic research.

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 916770-74-6
Cat. No. B7760034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrandrine
CAS916770-74-6
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
InChIKeyWVTKBKWTSCPRNU-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrandrine (CAS 916770-74-6): A Bis-Benzylisoquinoline Alkaloid for Calcium Channel and P‑Glycoprotein Research


Tetrandrine (TET, CAS 916770-74-6; alternative CAS 518-34-3) is a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore [1]. It acts as a non‑selective calcium channel blocker [2] and a potent inhibitor of the drug‑efflux transporter P‑glycoprotein (P‑gp), thereby reversing multidrug resistance (MDR) in cancer cells [3]. TET is commercially available as a white to beige powder with a typical purity of ≥98% (HPLC) and is widely employed as an analytical reference standard and pharmacological tool compound in cardiovascular, oncology, and fibrosis research.

Why Tetrandrine Cannot Be Readily Substituted with Other Bis-Benzylisoquinoline Alkaloids or Calcium Antagonists


Tetrandrine exhibits a unique polypharmacology that is not replicated by its close structural analogs or standard calcium channel blockers. Unlike fangchinoline, which differs only in a single methoxy group, TET demonstrates markedly superior potency in blocking calcium channels and lowering blood pressure [1]. In comparison to verapamil, TET displays a different use‑dependence profile on cardiac L‑type calcium channels, similar to nifedipine, and additionally depresses Na⁺ currents—an action not shared by nifedipine [2]. Furthermore, while both TET and verapamil inhibit fibroblast proliferation, TET specifically reduces intracellular RNA content, whereas verapamil reduces DNA content, indicating distinct antifibrotic mechanisms [3]. These quantitative differences preclude generic substitution and mandate the use of authentic Tetrandrine for reproducible research outcomes.

Quantitative Differentiation of Tetrandrine (CAS 916770-74-6) from Closest Analogs and Alternatives


Tetrandrine Exhibits ~35‑Fold Higher Potency than Fangchinoline in Blocking KCl‑Induced Calcium Influx in Rat Aorta

In direct head-to-head experiments using rat thoracic aorta strips, tetrandrine (TET) inhibited high‑K⁺ (65.4 mM)-induced sustained contraction with an IC₅₀ of 0.27 ± 0.05 μM, whereas its close structural analog fangchinoline (FAN) exhibited an IC₅₀ of 9.53 ± 1.57 μM [1]. TET was therefore approximately 35‑fold more potent than FAN in blocking voltage‑operated calcium channels. TET also inhibited norepinephrine‑induced contraction with an IC₅₀ of 3.08 ± 0.05 μM, compared to 14.20 ± 0.40 μM for FAN, representing a 4.6‑fold greater potency [1].

Calcium channel blockade Vascular smooth muscle Antihypertensive

Tetrandrine Exhibits a Distinct Tonic Blockade of Cardiac L‑Type Calcium Channels and Depresses Na⁺ Currents Unlike Nifedipine

In patch‑clamp studies on single bullfrog cardiomyocytes, tetrandrine (10–30 μM) produced a tonic blockade of L‑type Ca²⁺ currents (ICaL) that was similar to nifedipine but distinct from the use‑dependent blockade of verapamil [1]. Availability curves were shifted leftwards by 10–12 mV with 10 μM TET and 1 μM nifedipine [1]. Critically, TET (10–30 μM) also depressed Na⁺ currents (INa) in tonic, use‑, and voltage‑dependent manners, whereas nifedipine (1–10 μM) had no effect on INa [1].

Cardiac electrophysiology Ion channels Patch-clamp

Tetrandrine Reverses P‑Glycoprotein‑Mediated Multidrug Resistance with a 7.6‑Fold Enhancement at Sub‑Micromolar Concentrations

In KBv200 multidrug‑resistant cancer cells, tetrandrine at a concentration as low as 0.625 μM produced a 7.6‑fold reversal of resistance to vincristine (VCR), while having no effect on the sensitivity of drug‑sensitive KB cells [1]. At 2.5 μM, TET almost completely reversed VCR resistance and cell survival exceeded 90% [1]. In a KBv200 xenograft model, the combination of VCR and TET inhibited tumor growth by 45.7%, 61.2%, and 55.7% across three independent experiments, whereas neither agent alone inhibited tumor growth [1].

Multidrug resistance P-glycoprotein Cancer chemotherapy

Tetrandrine Displays a Distinct Intracellular RNA‑Lowering Effect in Fibroblasts, Differentiating It from Verapamil in Antifibrotic Assays

Flow cytometric and imaging analyses of 3T6 fibroblasts revealed that treatment with tetrandrine alone significantly lowered intracellular RNA content to 1.5–2.0 μg (P < 0.01 vs. untreated control), whereas verapamil alone significantly lowered intracellular DNA content to 15–20 μg (P < 0.01) [1]. Combined treatment with both agents elevated the percentage of cells in G₁ and G₂+M phases and markedly increased protein content [1].

Antifibrotic Liver fibrosis Fibroblast proliferation

Tetrandrine Achieves Clinically Relevant Lung Concentrations Exceeding the In Vitro Anti‑SARS‑CoV‑2 EC₉₀ Following Oral Administration

A physiologically based pharmacokinetic (PBPK) model, validated against human clinical data, predicted that oral administration of tetrandrine at approved clinical dosages yields an unbound lung concentration of 1.67–1.74 μg/mL [1]. This value exceeds the in vitro anti‑SARS‑CoV‑2 EC₉₀ of 1.52 μg/mL [1], providing a quantitative bridge between in vitro potency and in vivo target engagement.

Pharmacokinetics PBPK modeling Antiviral

Tetrandrine Analytical Reference Standards Routinely Achieve >99% Purity by HPLC, Ensuring Reproducible Pharmacological Data

Commercial tetrandrine reference standards are consistently characterized by high purity. Certificates of Analysis from major vendors report HPLC purities of 99.92% and 99.09% , with NMR spectra confirming structural identity [REFS-1, REFS-2]. Sigma‑Aldrich specifies a minimum purity of ≥98% (HPLC) . This high level of analytical characterization is essential for generating reproducible data in calcium channel and P‑gp inhibition studies.

Analytical chemistry Reference standard Quality control

Optimal Research and Procurement Scenarios for Tetrandrine (CAS 916770-74-6) Based on Quantitative Differentiation


Calcium Channel Pharmacology Studies Requiring High‑Potency Blockade of Vascular Smooth Muscle Contraction

Given its 35‑fold higher potency than fangchinoline in inhibiting KCl‑induced contraction of rat aorta (IC₅₀ = 0.27 μM vs. 9.53 μM) [5], tetrandrine is the preferred tool compound for ex vivo vascular reactivity assays. Its superior potency allows researchers to achieve maximal calcium channel blockade at lower concentrations, reducing off‑target effects and solvent‑related artifacts.

Cardiac Electrophysiology Investigations of Dual Calcium and Sodium Channel Modulation

In patch‑clamp studies of cardiac ion channels, tetrandrine uniquely provides tonic blockade of L‑type Ca²⁺ currents (similar to nifedipine) while also depressing Na⁺ currents—a property absent in nifedipine [5]. This dual activity makes tetrandrine an essential reference compound for characterizing novel antiarrhythmic agents or for probing the interplay between Ca²⁺ and Na⁺ channels in cardiomyocyte action potentials.

Oncology Research Focused on Reversing P‑Glycoprotein‑Mediated Multidrug Resistance

Tetrandrine serves as a validated positive control for P‑gp inhibition assays, reversing MDR by 7.6‑fold at sub‑micromolar concentrations (0.625 μM) in KBv200 cells and demonstrating in vivo chemosensitization in xenograft models [5]. Laboratories developing novel MDR reversal agents should procure high‑purity tetrandrine to benchmark their compounds' efficacy and to standardize P‑gp ATPase activity and drug accumulation assays.

Antifibrotic Research Requiring RNA‑Targeted Inhibition of Fibroblast Proliferation

In contrast to verapamil, which selectively reduces DNA content, tetrandrine specifically lowers intracellular RNA content in 3T6 fibroblasts (1.5–2.0 μg, P<0.01) [5]. Investigators studying post‑transcriptional regulation of fibrosis or RNA‑binding protein function in fibroblast activation should select tetrandrine as their tool compound to dissect RNA‑dependent antifibrotic pathways.

Pharmacokinetic and PBPK Modeling Studies of Pulmonary Drug Distribution

The validated PBPK model demonstrating that oral tetrandrine achieves unbound lung concentrations (1.67–1.74 μg/mL) exceeding the in vitro anti‑SARS‑CoV‑2 EC₉₀ (1.52 μg/mL) [5] positions tetrandrine as an ideal test compound for pulmonary pharmacokinetic studies. Researchers developing inhaled formulations or investigating lung‑specific drug delivery can leverage the existing PBPK framework to predict tissue exposure and optimize dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrandrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.